ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: is a chemical compound with the molecular formula C8H9ClN2O2S and a molecular weight of 232.69 g/mol . It is a pyrimidine derivative that has been utilized in various chemical syntheses and research applications .
Mechanism of Action
Target of Action
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a biochemical reagent It’s used in life science related research , suggesting that it may interact with various biological targets.
Mode of Action
It has been suggested that the methylthio group in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate can be displaced by cyanide ion . This indicates that the compound may undergo nucleophilic substitution reactions, which could potentially alter its interaction with its targets.
Biochemical Pathways
Given its use in life science research , it’s plausible that it may influence a variety of biochemical pathways depending on the context of its application.
Result of Action
It’s used in the synthesis of pyrimidinopyridones, potential inhibitors of the fms tyrosine kinase . This suggests that the compound may have a role in inhibiting tyrosine kinase activity, which could have various downstream effects on cellular signaling pathways.
Action Environment
It’s worth noting that the compound is stored under nitrogen at -20°c , suggesting that certain conditions are necessary to maintain its stability.
Biochemical Analysis
Biochemical Properties
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of pyrimidinopyridones, which are potential inhibitors of the FMS tyrosine kinase . This compound interacts with various enzymes and proteins, including those involved in the synthesis and regulation of nucleotides. The nature of these interactions often involves the inhibition of specific enzymatic activities, which can lead to alterations in cellular signaling pathways and metabolic processes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with FMS tyrosine kinase can lead to changes in cell proliferation and differentiation . Additionally, this compound may impact the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, leading to enzyme inhibition or activation. This compound can inhibit the activity of FMS tyrosine kinase, thereby affecting downstream signaling pathways that regulate cell growth and survival . Additionally, it may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated potential alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects by inhibiting specific enzymes or signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to nucleotide synthesis and degradation. This compound interacts with enzymes such as kinases and phosphatases, which play crucial roles in regulating metabolic flux and metabolite levels . Its impact on these pathways can lead to changes in the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within different cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate can be synthesized through a multi-step process involving the reaction of 4-chloro-2-methylthio-5-pyrimidinecarboxylic acid with ethanol in the presence of a suitable catalyst . The reaction typically requires controlled temperatures and specific reaction times to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced under specific conditions to yield various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted pyrimidine derivatives.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in reduced pyrimidine derivatives .
Scientific Research Applications
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate has been extensively used in scientific research due to its versatile chemical properties . Some of its applications include:
Comparison with Similar Compounds
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: shares structural similarities with other pyrimidine derivatives such as 4-chloro-2-methylthio-5-pyrimidinecarboxylic acid and 4-chloro-2-methylthio-5-pyrimidinecarboxamide .
Uniqueness:
Properties
IUPAC Name |
ethyl 4-chloro-2-methylsulfanylpyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2S/c1-3-13-7(12)5-4-10-8(14-2)11-6(5)9/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNHLSHDDGJVDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207832 | |
Record name | Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20207832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5909-24-0 | |
Record name | Ethyl 4-chloro-2-(methylthio)-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5909-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005909240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5909-24-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123534 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20207832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.108 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 4-CHLORO-2-METHYLTHIO-5-PYRIMIDINECARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EZY6B6CLY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate particularly reactive in nucleophilic substitution reactions?
A1: This compound exhibits interesting reactivity due to the presence of both the electron-withdrawing chlorine atom at the 4-position and the methylthio group at the 2-position of the pyrimidine ring. This combination makes the 4-position highly susceptible to nucleophilic attack. []
Q2: Can you provide an example of an unexpected reaction outcome observed with this compound?
A2: While typical nucleophiles like dimethylamine or sodium phenoxide yield expected substitution products at the 4-position, reactions with cyanide ions lead to an unexpected outcome. Instead of the anticipated 4-cyano derivative, Ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate is formed. This suggests that the cyanide ion can displace the 2-methylthio group, highlighting its unusual lability in this specific chemical environment. []
Q3: Besides cyanide, are there other examples of nucleophiles that can displace the 2-methylthio group in Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate?
A3: Yes, treatment with an excess of sodium methoxide results in the displacement of both the chlorine atom and the methylthio group, yielding Methyl 2,4-di-methoxy pyrimidine-5-carboxylate. This further emphasizes the unique reactivity of the 2-methylthio group in this molecule. []
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